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For Immediate Release

This publication provides a comprehensive meta-analysis of clinical trial outcomes for Vatalanib

(PTK787/ZK 222584), a potent oral tyrosine kinase inhibitor. Designed for researchers,

scientists, and drug development professionals, this guide offers an objective comparison of

Vatalanib's performance across various cancer types, supported by experimental data from key

clinical trials.

Executive Summary
Vatalanib is an orally active angiogenesis inhibitor that targets all known Vascular Endothelial

Growth Factor Receptors (VEGFRs), as well as Platelet-Derived Growth Factor Receptor

(PDGFR) and c-Kit. It has been extensively investigated in numerous clinical trials for a range

of solid tumors and hematological malignancies. While the landmark Phase III CONFIRM trials

in metastatic colorectal cancer did not meet their primary endpoints for overall survival,

subgroup analyses and Phase II studies in other cancers have suggested potential clinical

benefit in specific patient populations. This guide synthesizes the available data to provide a

clear comparison of Vatalanib's efficacy and safety profile.

Mechanism of Action
Vatalanib competitively inhibits ATP binding to the tyrosine kinase domain of VEGFRs, PDGFR,

and c-Kit. This blockade disrupts downstream signaling pathways crucial for tumor

angiogenesis, cell proliferation, and survival.
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Caption: Vatalanib Signaling Pathway Inhibition.

Comparative Efficacy of Vatalanib in Clinical Trials
The following tables summarize the primary efficacy outcomes from key clinical trials of

Vatalanib across different cancer types.

Table 1: Phase III Trials in Metastatic Colorectal Cancer
(mCRC)
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Trial
Treatm
ent
Arm

N

Media
n PFS
(month
s)

HR
(95%
CI) for
PFS

p-
value
(PFS)

Media
n OS
(month
s)

HR
(95%
CI) for
OS

p-
value
(OS)

CONFI

RM-1[1]

FOLFO

X4 +

Vatalani

b

584 7.7

0.88

(0.74 -

1.03)

0.118 21.4

1.08

(0.94 -

1.24)

0.260

FOLFO

X4 +

Placebo

584 7.6 20.5

CONFI

RM-2

FOLFO

X4 +

Vatalani

b

430 5.6

0.81

(0.69 -

0.95)

0.009 12.5

0.93

(0.79 -

1.09)

0.36

FOLFO

X4 +

Placebo

432 4.2 11.9

Table 2: Phase II Trials in Other Cancers
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Cancer
Type

Trial
Treatmen
t

N

Objective
Respons
e Rate
(ORR)

Median
PFS
(months)

Median
OS
(months)

Pancreatic

Cancer

(2nd line)

PCRT O4-

001[2]
Vatalanib 65 3% (2 PRs) 2.0

6-month

survival:

29%

Glioblasto

ma (newly

diagnosed)

Phase I[3]
Vatalanib +

RT + TMZ
13

15% (2

PRs)
7.2 16.2

Gastrointes

tinal

Stromal

Tumor

(imatinib-

resistant)

Phase II[4] Vatalanib 45
4.4% (2

PRs)

5.8 (no

prior

sunitinib),

3.2 (prior

sunitinib)

Not

Reported

Myelodyspl

astic

Syndrome

CALGB

10105[1][5]
Vatalanib 142

5%

(Hematolo

gical

Improveme

nt)

15 (low

risk), 6

(high risk)

36 (low

risk), 10

(high risk)

Experimental Protocols of Key Clinical Trials
CONFIRM-1 Trial: Experimental Workflow
The CONFIRM-1 trial was a randomized, double-blind, placebo-controlled Phase III study.[1]
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CONFIRM-1 Trial Workflow

Patient Population (N=1168)
- Previously untreated mCRC

- Measurable disease
- ECOG PS 0-1

Randomization (1:1)

Arm A (n=584)
FOLFOX4 + Vatalanib (1250 mg daily)

Arm B (n=584)
FOLFOX4 + Placebo

Primary Endpoint:
- Progression-Free Survival (PFS)

Secondary Endpoints:
- Overall Survival (OS)

- Objective Response Rate (ORR)

Click to download full resolution via product page

Caption: Experimental workflow of the CONFIRM-1 trial.

Methodology:

Patient Population: Patients with histologically confirmed metastatic colorectal

adenocarcinoma who had not received prior chemotherapy for metastatic disease. Key

inclusion criteria included measurable disease according to RECIST criteria and an Eastern

Cooperative Oncology Group (ECOG) performance status of 0 or 1.[1]

Randomization: Patients were randomized in a 1:1 ratio to receive either Vatalanib or a

placebo, stratified by ECOG performance status and baseline lactate dehydrogenase (LDH)

levels.[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1683843?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/23700288/
https://pubmed.ncbi.nlm.nih.gov/23700288/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment: The Vatalanib arm received 1250 mg of Vatalanib orally once daily in combination

with the FOLFOX4 regimen. The control arm received a matching placebo with FOLFOX4.[1]

Endpoints: The primary endpoint was Progression-Free Survival (PFS). Secondary

endpoints included Overall Survival (OS) and Objective Response Rate (ORR).[1]

PCRT O4-001 (Pancreatic Cancer) Trial: Experimental
Workflow
This was an open-label, multicenter Phase II trial.[2]

PCRT O4-001 Trial Workflow

Patient Population (N=67)
- Metastatic or advanced pancreatic cancer
- Failed first-line gemcitabine-based therapy

Treatment
Vatalanib with dose ramp-up:

- Week 1: 250 mg bid
- Week 2: 500 mg bid

- Week 3+: 750 mg bid

Primary Endpoint:
- 6-month survival rate

Secondary Endpoints:
- PFS, ORR

Click to download full resolution via product page

Caption: Experimental workflow of the PCRT O4-001 trial.

Methodology:
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Patient Population: Patients with metastatic or locally advanced pancreatic adenocarcinoma

who had progressed after one prior gemcitabine-based chemotherapy regimen.[2]

Treatment: Vatalanib was administered orally twice daily with a dose ramp-up schedule,

starting at 250 mg twice daily for the first week, increasing to 500 mg twice daily for the

second week, and then to a final dose of 750 mg twice daily.[2]

Endpoints: The primary endpoint was the 6-month survival rate. Secondary endpoints

included Progression-Free Survival (PFS) and Objective Response Rate (ORR).[2]

Safety and Tolerability
Across clinical trials, Vatalanib has demonstrated a manageable safety profile. The most

commonly reported adverse events include:

Hypertension

Diarrhea

Nausea and Vomiting

Fatigue

Dizziness

In the CONFIRM-1 trial, the most common grade 3/4 adverse events in the Vatalanib arm were

hypertension, diarrhea, and fatigue.[1] In the Phase II pancreatic cancer trial, common grade

3/4 adverse events included hypertension, fatigue, and abdominal pain.[2]

Conclusion
The clinical development of Vatalanib highlights the challenges of targeting angiogenesis in

oncology. While the large Phase III trials in colorectal cancer did not demonstrate a significant

survival benefit in the overall population, the observed activity in a subgroup of patients with

high LDH levels in the CONFIRM trials suggests that further investigation into predictive

biomarkers is warranted. Phase II studies in other tumor types have shown modest activity.

This meta-analysis provides a valuable comparative resource for researchers and clinicians

involved in the development of novel anti-angiogenic therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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